

# PLK1 in G2/M Phase Transition: Molecular Mechanisms, Experimental Approaches, and Therapeutic Targeting

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## Introduction to PLK1 and Its Central Role in Cell Cycle Regulation

Polo-like Kinase 1 (PLK1) is a **master regulator of mitosis** that plays indispensable roles in controlling the G2/M transition, mitotic entry, and progression. As a serine/threonine kinase, PLK1 is characterized by its **unique domain structure** featuring an N-terminal kinase domain and a C-terminal polo-box domain that regulates its subcellular localization and substrate specificity [1]. PLK1 expression is **tightly cell cycle-regulated**, accumulating during S phase, peaking in G2/M phase, and declining sharply after mitosis [2]. This precise temporal regulation allows PLK1 to coordinate multiple critical events in cell division, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis [3] [2].

The significance of PLK1 extends beyond basic cell biology to **cancer therapeutics**, as it is frequently overexpressed in various human tumors and is associated with poor prognosis [3] [4]. PLK1's oncogenic properties stem from its ability to drive cell cycle progression while potentially overcoming tumor suppressor mechanisms, making it an attractive target for anticancer drug development [3]. This technical review comprehensively examines PLK1's structure, molecular functions in G2/M transition, experimental

methodologies for its study, and therapeutic implications, providing researchers with actionable protocols and conceptual frameworks for advancing PLK1-targeted basic and translational research.

## Molecular Structure and Regulatory Mechanisms of PLK1

### Domain Organization and Structural Features

PLK1 consists of two primary functional domains connected by an inter-domain linker (IDL). The **N-terminal kinase domain (KD)** is highly conserved among polo-like kinase family members and contains the catalytic activity responsible for phosphorylating key mitotic substrates [1]. The **C-terminal polo-box domain (PBD)** is a unique characteristic of the Polo-like kinase family, comprised of two polo-box motifs (PB1 and PB2) that form a phosphopeptide-binding module [1]. This domain recognizes and binds serine-[phosphothreonine/phosphoserine]-(proline/X) motifs on substrates that have often been "primed" by phosphorylation from other kinases, with CDK1 being a notable priming kinase [1]. The structural organization of these domains is critical for PLK1's regulation and function, with the PBD acting both as an autoinhibitory domain and as a subcellular localization determinant [1].

Table 1: Structural Domains of PLK1

Domain	Residue Range	Function	Regulatory Features
Kinase Domain (KD)	1-324	Catalytic phosphorylation of substrates	Activated by T210 phosphorylation; subject to autoinhibition by PBD
Polo-Cap	325-367	Connects KD and PBD	Contains $\alpha$ -helical segment, loop, 310 helix motif
Polo-Box 1 (PB1)	368-439	Phosphopeptide binding	Forms $\beta$ sandwich with PB2; contains Trp414 critical for Ser-pThr binding

Domain	Residue Range	Function	Regulatory Features
Linker L2	440-470	Connects PB1 and PB2	Antiparallel to L1; contributes to hydrophobic core
Polo-Box 2 (PB2)	471-603	Phosphopeptide binding	Contains His538 and Lys540 for phosphothreonine binding

## Mechanisms of PLK1 Activation and Regulation

PLK1 activity is regulated through multiple interconnected mechanisms that ensure its precise spatial and temporal control during cell cycle progression. The **auto-inhibitory conformation** occurs through intramolecular interactions between the PBD and KD, maintaining PLK1 in a closed, inactive state [1]. Activation involves several key steps: **phosphosubstrate binding** to the PBD, **phosphorylation at T210** in the activation loop of the kinase domain, and **engagement with regulatory proteins** such as Bora, which can induce an open, active conformation by disrupting the domain-domain inhibitory interactions [1]. Additionally, PLK1 can undergo **oligomeric regulation**, existing as homodimers and heterodimers with PLK2, which likely play context-dependent roles in its function [1].

The **cell cycle-dependent expression** of PLK1 is another critical regulatory layer, with protein levels low throughout G0, G1, and S phase, increasing in G2, and peaking in M phase [1]. During interphase, PLK1 is primarily cytoplasmic, but as levels increase in G2/M, it localizes to the nucleus and various mitotic structures including centrosomes, kinetochores, the spindle midzone, centromeres, and the post-mitotic bridge [1]. This precise subcellular localization is mediated by the PBD, which recognizes specific phosphorylated docking proteins at these sites, ensuring that PLK1 phosphorylates the appropriate substrates at the correct time and location [1].

## PLK1's Central Role in G2/M Transition

### Molecular Mechanisms of G2/M Transition Control

The G2-to-M transition represents one of the most critical control points in the cell cycle, and PLK1 serves as a **master regulator** of this process. PLK1 directly controls the **activation of CDK1-cyclin B complexes** (also known as Maturation-Promoting Factor or MPF), which is the universal mitotic inducer in eukaryotic cells [5]. PLK1 achieves this through a multi-pronged regulatory approach, phosphorylating and activating the **positive regulator Cdc25C phosphatase** while simultaneously phosphorylating and inhibiting the **negative regulators WEE1 and PKMYT1/MYT1 kinases** [3] [2]. This dual action creates a robust regulatory circuit that promotes the rapid and irreversible activation of CDK1-cyclin B complexes, driving the cell into mitosis [3].

Beyond regulating the core CDK1 activation machinery, PLK1 also **phosphorylates cyclin B1 (CCNB1) on centrosomes** during prophase, contributing to the local activation of CDK1-cyclin B complexes at this critical organelle [2]. Additionally, PLK1 **phosphorylates the transcription factor FOXM1**, enhancing its transcriptional activity and promoting the expression of mitotic regulators [2]. This comprehensive control over both post-translational and transcriptional regulation allows PLK1 to coordinate the complex morphological and biochemical changes required for mitotic entry, including centrosome maturation, nuclear envelope breakdown, and chromosome condensation.

## Key Substrates and Functional Processes in G2/M Transition

Table 2: Key PLK1 Substrates in G2/M Transition and Their Functional Roles

Substrate	Phosphorylation Site	Functional Consequence	Biological Process
Cdc25C	Multiple	Activation	G2/M transition
WEE1	Multiple	Inhibition	G2/M transition
PKMYT1/MYT1	Multiple	Inhibition	G2/M transition
Cyclin B1 (CCNB1)	Multiple	Enhanced activity	Centrosomal CDK1 activation
FOXM1	Multiple	Transcriptional activation	Expression of mitotic genes

Substrate	Phosphorylation Site	Functional Consequence	Biological Process
BORA	Multiple	PLK1 activation	G2/M progression
KIZ	Unknown	Centrosome maturation	Spindle assembly
NEDD1	Unknown	$\gamma$ -tubulin ring complex recruitment	Spindle formation

The **centrosome maturation** function of PLK1 deserves particular emphasis, as it is essential for establishing a bipolar mitotic spindle. PLK1 phosphorylates **KIZ and NEDD1**, promoting the subsequent targeting of the  $\gamma$ -tubulin ring complex ( $\gamma$ TuRC) to the centrosome, which is a critical step for proper spindle formation [2]. Additionally, phosphorylation of the **NINL component** of the centrosome leads to its dissociation from other centrosomal proteins, facilitating centrosome separation and spindle assembly [2]. These coordinated actions ensure that the cell builds a structurally and functionally competent mitotic apparatus capable of accurate chromosome segregation.

## Experimental Approaches for Studying PLK1 Function

### PLK1 Inhibition Protocols and Methodologies

The functional investigation of PLK1 in G2/M transition relies heavily on **specific pharmacological inhibitors** and **genetic perturbation approaches**. For pharmacological inhibition, several well-characterized compounds are available, including **Volasertib (BI6727)**, **BI2536**, **GSK461364**, and **Rigosertib** [3] [6]. These inhibitors typically target the ATP-binding pocket of PLK1's kinase domain, effectively blocking its catalytic activity. In experimental settings, treatment concentrations and durations must be carefully optimized; for example, in erythroid differentiation studies, GSK461364 and BI6727 were used at concentrations ranging from 10-100 nM, with effects observable within 24-48 hours [6]. For in vivo studies in mouse models, BI6727 has been administered via intraperitoneal injection at 25 mg/kg once weekly [6].

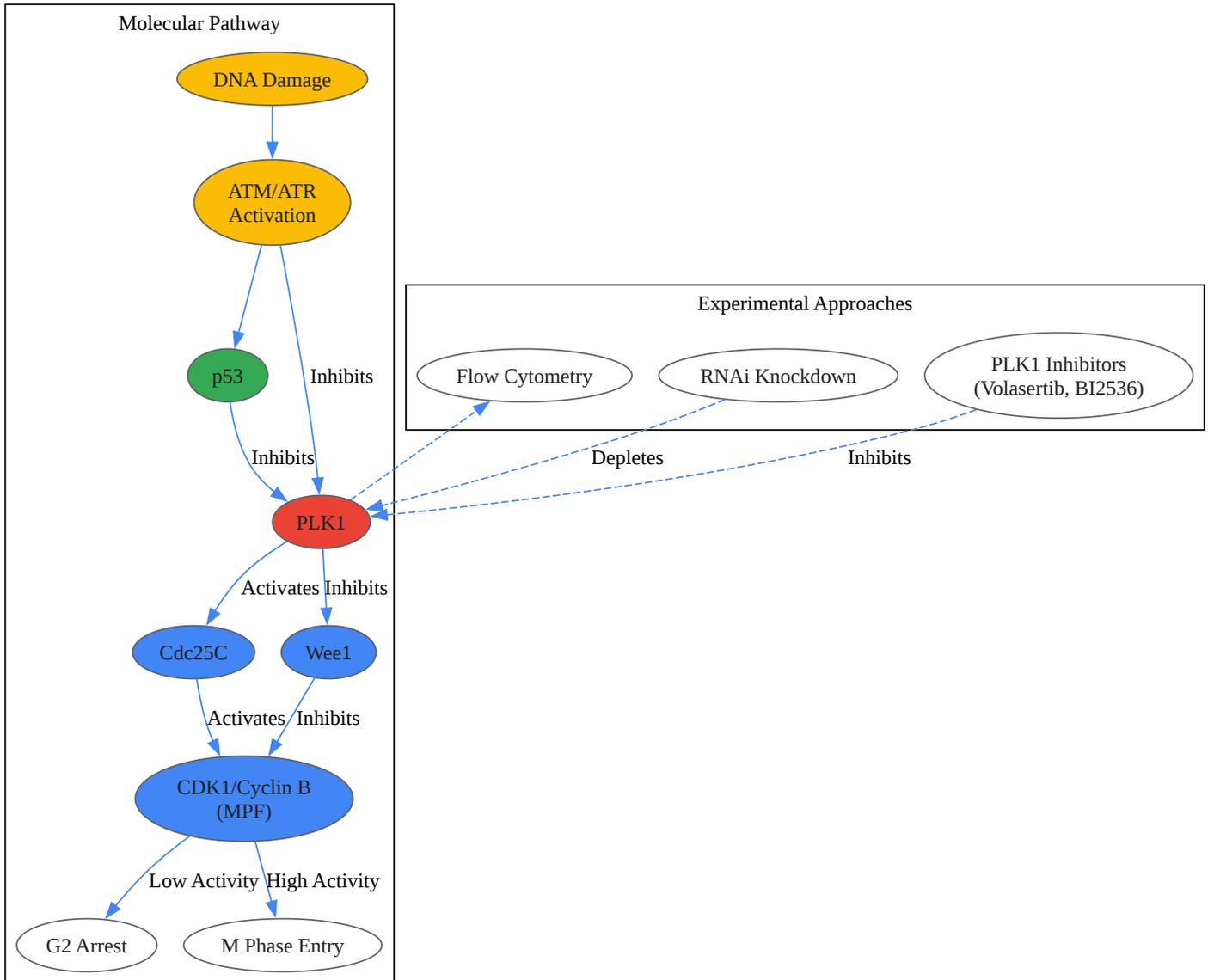
Genetic approaches to manipulate PLK1 function include **RNA interference (siRNA/shRNA)**, **CRISPR-Cas9-mediated gene editing**, and **dominant-negative constructs**. PLK1 depletion using RNAi has been particularly informative in revealing the differential dependence of cancer cells on PLK1 based on their p53 status [7]. p53-deficient cancer cells typically show **greater sensitivity to PLK1 depletion**, experiencing G2/M arrest and apoptosis, whereas cancer cells with functional p53 generally exhibit only slowed proliferation without cell cycle arrest [7]. When implementing these approaches, researchers should include appropriate controls (e.g., non-targeting siRNA, vehicle-treated controls) and validate knockdown efficiency using Western blotting or qRT-PCR.

## Phenotypic Analysis of PLK1 Inhibition

The functional consequences of PLK1 inhibition can be assessed through multiple complementary approaches:

- **Cell Cycle Analysis:** Using flow cytometry with EdU incorporation or propidium iodide staining to measure DNA content, PLK1 inhibition typically results in **G2/M phase arrest** [6]. EdU staining protocols involve incubating cells with 10  $\mu$ M EdU for 2 hours before fixation and detection using click chemistry, allowing identification of actively replicating cells (S phase) versus those arrested in G2/M [6].
- **Apoptosis Assessment:** Employing Annexin V/propidium iodide staining followed by flow cytometry to quantify apoptotic cells. PLK1 inhibition often induces **mitochondrial-mediated apoptosis**, characterized by reduced mitochondrial membrane potential and activation of caspase pathways [6].
- **Morphological Analysis:** Using May-Grunwald Giemsa staining to examine cellular and nuclear morphology. This approach can reveal **abnormal nuclear structures** and maturation defects in erythroid cells following PLK1 inhibition [6].
- **Colony Formation Assays:** Culturing cells in semi-solid media (e.g., MethoCult) to assess proliferative capacity and differentiation potential. For erythroid progenitors, this allows quantification of BFU-E (burst-forming unit-erythroid) and CFU-E (colony-forming unit-erythroid) colonies [6].

The following diagram illustrates the key molecular interactions and experimental approaches for studying PLK1 in G2/M transition:



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*Molecular regulation of G2/M transition by PLK1 and experimental approaches for its investigation. PLK1 integrates signals from DNA damage and p53 pathways to control CDK1 activation through regulation of Cdc25C and Wee1.*

## PLK1 in Cancer and Therapeutic Development

### PLK1 as an Oncogenic Driver and Therapeutic Target

PLK1 is widely recognized as a **proto-oncogene** whose overexpression is frequently observed in diverse human cancers, including colon, lung, prostate, and hematological malignancies [3] [1]. The oncogenic properties of PLK1 stem from its ability to drive cell cycle progression while potentially overcoming tumor suppressor mechanisms. Specifically, PLK1 can **inhibit the transactivation and pro-apoptotic functions of p53** through physical interaction and phosphorylation, thereby enabling continued proliferation despite genomic abnormalities [3]. Additionally, PLK1 overexpression can lead to **centrosome amplification** and subsequent chromosomal instability, further promoting tumorigenesis [3]. Evidence from overexpression studies in NIH3T3 cells demonstrates that elevated PLK1 levels can induce transformation, with these cells acquiring the ability to form foci, grow in soft agar, and generate tumors in nude mice [3].

The **therapeutic potential of PLK1 inhibition** is particularly promising for specific cancer subtypes. Cancers driven by **K-RAS mutations**, which include many colon and lung cancers, show particular dependence on PLK1 function [3]. When PLK1 expression is silenced using RNA interference in cell culture models, K-RAS mutant cells are selectively killed while normal cells remain relatively unaffected [3]. This synthetic lethal interaction between oncogenic K-RAS and PLK1 dependency provides a promising therapeutic strategy for addressing these historically challenging-to-treat cancers. Furthermore, PLK1 inhibition has demonstrated efficacy in overcoming resistance mechanisms in other cancer contexts, such as mediating sensitivity in head and neck squamous cell carcinoma with AJUBA mutations and showing synergistic effects with cMet inhibition in mesenchymal non-small cell lung cancer models [3].

### Clinical Development of PLK1-Targeted Therapies

Several PLK1 inhibitors have advanced to clinical trials, with varying degrees of success. **Volasertib** has been extensively evaluated in acute myeloid leukemia (AML) and shows significant clinical activity [3]. **Rigosertib**, which inhibits PLK1 along with other targets including RAS and PI3K pathways, has also progressed to clinical testing [3]. More recently, **onvansertib** has emerged as a promising candidate with ongoing clinical studies [1]. However, the clinical development of PLK1 inhibitors has faced challenges, including toxicity concerns such as anemia observed with several PLK1-targeted therapies [6].

The **hematological toxicity** associated with PLK1 inhibition deserves particular attention in therapeutic development. Studies using human umbilical cord blood-derived CD34+ cell-based erythroid differentiation systems and mouse models have demonstrated that PLK1 inhibitors significantly suppress erythroid cell proliferation, induce G2/M phase cell cycle arrest, increase apoptosis in erythroid cells, and lead to the formation of abnormally nucleated late-stage erythroblasts [6]. In vivo, PLK1 inhibitor administration in mice induces severe anemia, evidenced by marked reductions in red blood cells and hemoglobin levels [6]. More specifically, PLK1 inhibition impairs the differentiation and erythroid commitment of hematopoietic stem cells in the bone marrow, resulting in abnormal accumulation of BFU-E cells and reduced proliferation and differentiation of CFU-E, ultimately decreasing the number of terminal erythrocytes [6].

## Conclusion and Future Perspectives

PLK1 represents a **critical regulator of G2/M transition** with multifaceted roles in coordinating mitotic entry and progression. Its unique structural features, particularly the autoinhibitory mechanism mediated by the polo-box domain, provide sophisticated regulation of its kinase activity and subcellular localization. The development of PLK1-targeted therapies continues to advance, with several inhibitors in clinical trials, though challenges remain regarding therapeutic index and specific toxicities such as anemia.

Future research directions should focus on several key areas. First, **better understanding of PLK1 regulation** in different cellular contexts may reveal new opportunities for therapeutic intervention. Second, **identification of predictive biomarkers** for PLK1 inhibitor sensitivity will be crucial for patient selection and clinical efficacy. The differential sensitivity of p53-deficient cancers to PLK1 inhibition represents an important example of such context dependence [7]. Third, **combination therapy strategies** that leverage synthetic lethal interactions or overcome resistance mechanisms hold significant promise, such as the combination of PLK1 and EGFR inhibition in non-small cell lung cancer models [3].

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